3-Methyl-7-vinyl-1H-indole
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Overview
Description
3-Methyl-7-vinyl-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indoles are known for their biological activity and are often used as building blocks in organic synthesis. The presence of a methyl group at the 3-position and a vinyl group at the 7-position makes this compound a unique compound with distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-7-vinyl-1H-indole can be achieved through various methods. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. For this compound, the starting materials would include a suitable methyl-substituted aldehyde or ketone and a vinyl-substituted phenylhydrazine .
Industrial Production Methods: Industrial production of this compound may involve large-scale Fischer indole synthesis using optimized reaction conditions to maximize yield and purity. The use of catalysts and specific reaction conditions, such as temperature and solvent choice, can significantly impact the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-7-vinyl-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole oxides.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2-position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products:
Oxidation: Indole oxides.
Reduction: Ethyl-substituted indoles.
Substitution: Halogenated or nitro-substituted indoles.
Scientific Research Applications
3-Methyl-7-vinyl-1H-indole has various applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Methyl-7-vinyl-1H-indole involves its interaction with specific molecular targets and pathways. The indole ring system can interact with various enzymes and receptors, influencing biological processes. For example, indole derivatives are known to inhibit certain enzymes involved in cancer cell proliferation, making them potential candidates for anticancer drugs .
Comparison with Similar Compounds
3-Methylindole: Lacks the vinyl group, resulting in different chemical reactivity and biological activity.
7-Vinylindole:
Uniqueness: 3-Methyl-7-vinyl-1H-indole is unique due to the presence of both a methyl group at the 3-position and a vinyl group at the 7-position. This combination of substituents imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C11H11N |
---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
7-ethenyl-3-methyl-1H-indole |
InChI |
InChI=1S/C11H11N/c1-3-9-5-4-6-10-8(2)7-12-11(9)10/h3-7,12H,1H2,2H3 |
InChI Key |
CAJVUVWRMGTNSO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CNC2=C(C=CC=C12)C=C |
Origin of Product |
United States |
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